molecular formula C6H3BrClFO B1413569 5-Bromo-4-chloro-2-fluorophenol CAS No. 1807224-71-0

5-Bromo-4-chloro-2-fluorophenol

Cat. No. B1413569
CAS RN: 1807224-71-0
M. Wt: 225.44 g/mol
InChI Key: QSKPPUUBUALOCQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorophenol is a chemical compound with the molecular formula CHBrClFO . Its average mass is 225.443 Da and its monoisotopic mass is 223.903976 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2-fluorophenol consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with bromo, chloro, and fluoro groups .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-fluorophenol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Pharmaceutical Research Huntington’s Disease Treatment

5-Bromo-4-chloro-2-fluorophenol is utilized as a halogenated building block in pharmaceutical research, particularly in the exploration of treatments for Huntington’s disease. This neurodegenerative disorder currently lacks a cure, and the compound’s role in research signifies its potential in developing therapeutic agents .

Synthesis of Polycyclic 5-HT Antagonists

The compound is also instrumental in synthesizing reaction intermediates required for polycyclic 5-HT3 and 5-HT4 antagonists. These antagonists are significant in the treatment of conditions like irritable bowel syndrome and anxiety disorders .

Chromatography and Mass Spectrometry

In chromatography and mass spectrometry, 5-Bromo-4-chloro-2-fluorophenol serves as a resource to ensure the efficient and effective running of these applications, highlighting its versatility beyond direct therapeutic uses .

properties

IUPAC Name

5-bromo-4-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKPPUUBUALOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807224-71-0
Record name 5-bromo-4-chloro-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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